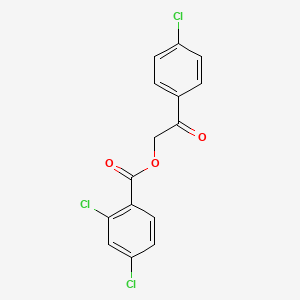
4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system, a piperazine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions, using fluorobenzene derivatives.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbothioamide group, converting it to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines and thiols.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the purine ring.
Reduced Derivatives: Amines and other reduced forms of the carbothioamide group.
Substituted Derivatives: Compounds with different substituents on the piperazine and fluorophenyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It may be utilized in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it valuable in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Therapeutic Applications: It may have therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: It may be employed in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide: Similar structure but lacks the fluorine atom.
4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-chlorophenyl)piperazine-1-carbothioamide: Similar structure but contains a chlorine atom instead of fluorine.
4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-methylphenyl)piperazine-1-carbothioamide: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide imparts unique properties to the compound, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C18H20FN7O2S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20FN7O2S/c1-23-14-13(15(27)24(2)18(23)28)21-16(22-14)25-7-9-26(10-8-25)17(29)20-12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,29)(H,21,22) |
Clave InChI |
BHJAQNLDHFWGKM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871772.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10871782.png)
![4-[(2,6-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871787.png)
![2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10871788.png)

![methyl [(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871804.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871810.png)

![methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10871816.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B10871817.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10871842.png)
![4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10871850.png)
![4-methoxy-N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10871854.png)
